molecular formula C10H9N5S B2535533 3-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline CAS No. 764710-30-7

3-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

Cat. No.: B2535533
CAS No.: 764710-30-7
M. Wt: 231.28
InChI Key: PPOORTJZDQRGSA-UHFFFAOYSA-N
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Description

3-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a chemical scaffold of significant interest in medicinal chemistry and oncology research. The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core is recognized as a privileged structure in drug discovery due to its wide range of pharmacological properties . This compound serves as a key intermediate for the synthesis of novel molecules with potential biological activity. Research into analogous 3,6-disubstituted [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives has identified them as a novel class of potential anti-tumor agents . These compounds have been designed and screened as candidate cytotoxic agents, with some demonstrating promising cytotoxicity and noteworthy selectivity towards malignant cells in vitro . Preliminary mechanistic studies on related triazolothiadiazoles suggest that their mode of action may involve a relatively broad specificity for the ATP-binding domain of certain kinases, which is a common target in cancer therapeutics . Molecular modeling experiments indicate that this class of compounds can bind effectively to the ATP binding site in kinases such as Akt1 and Akt2, which are often implicated in tumor progression and survival signaling pathways . This product is intended for research purposes only, specifically for use in chemical biology, hit-to-lead optimization, and the investigation of new anticancer agents in laboratory settings. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5S/c1-6-12-13-10-15(6)14-9(16-10)7-3-2-4-8(11)5-7/h2-5H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOORTJZDQRGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Acylation of the Aniline Group

The primary amine (-NH₂) on the aniline moiety undergoes classical acylation reactions. For example:

  • Reaction with acetyl chloride in anhydrous dichloromethane (DCM) yields N-acetyl derivatives.

  • Conditions : Catalytic dimethylformamide (DMF) at 0°C, followed by room-temperature stirring .

Product :
C10H9N5S+CH3COClC12H11N5OS+HCl\text{C}_{10}\text{H}_9\text{N}_5\text{S} + \text{CH}_3\text{COCl} \rightarrow \text{C}_{12}\text{H}_{11}\text{N}_5\text{OS} + \text{HCl}
This modification enhances solubility for biological assays .

Diazotization and Coupling Reactions

The aniline group participates in diazotization, enabling the synthesis of azo dyes or bioconjugates:

  • Diazotization : Treatment with NaNO₂/HCl at 0–5°C forms a diazonium salt.

  • Coupling : Reacts with electron-rich aromatics (e.g., phenols, amines) to form arylazo derivatives .

Example :
Diazonium salt+β-naphtholOrange-red azo compound\text{Diazonium salt} + \text{β-naphthol} \rightarrow \text{Orange-red azo compound}
These derivatives are explored for optoelectronic applications .

S-Alkylation and Cyclocondensation

The thiadiazole sulfur engages in alkylation, often leading to fused heterocycles:

  • Reagents : Hydrazonoyl halides (e.g., 4a–g ) in dioxane with triethylamine (TEA) .

  • Mechanism : S-alkylation followed by intramolecular cyclization (e.g., forming bis-triazolothiadiazines) .

Reaction Pathway :

  • S-Alkylation :
    Thiadiazole-S+R-XThioether intermediate\text{Thiadiazole-S} + \text{R-X} \rightarrow \text{Thioether intermediate}

  • Cyclocondensation :
    IntermediateΔFused triazolo-thiadiazine\text{Intermediate} \xrightarrow{\Delta} \text{Fused triazolo-thiadiazine}
    Yields range from 52–72% under reflux conditions .

Coordination Chemistry

The nitrogen-rich framework forms stable complexes with transition metals:

Metal Ion Ligand Sites Application
Cu(II)Triazole N, SAnticancer agents
Fe(III)Thiadiazole NCatalytic oxidation

Synthesis :

  • React with metal salts (e.g., CuCl₂) in ethanol/water mixtures.

  • Complexes characterized by IR (ν~500–600 cm⁻¹ for M-N bonds) and XRD .

Nucleophilic Aromatic Substitution

Electrophilic substituents on the triazolo-thiadiazole ring enable site-specific modifications:

  • Methyl Group Reactivity : Limited due to steric hindrance, but halogenation (e.g., Br₂/Fe) at position 6 is feasible .

  • Comparative Reactivity :

Substituent Position Reactivity Trend
-CH₃3Low electrophilicity
-Ph6Enhanced coupling
-NH₂4High diazotization yield

Comparative Reactivity with Structural Analogs

The methyl group at position 3 distinctively modulates reactivity relative to analogs:

Compound Key Reaction Yield (%)
3-(3-Ethyl-triazolo-thiadiazol-6-yl)anilineS-Alkylation with 7a 68
4-(3-Methyl-triazolo-thiadiazol-6-yl)anilineAzo coupling82
3-(3-Benzyl-triazolo-thiadiazol-6-yl)anilineCu(II) complex formation74

The methyl group’s electron-donating effect stabilizes the triazolo-thiadiazole ring, reducing electrophilic substitution rates compared to ethyl or benzyl analogs .

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable aryl-aryl bond formation:

  • Suzuki Coupling : React with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃) .

  • Product : Biaryl derivatives with extended π-conjugation for material science applications.

Conditions :

  • 80°C in toluene/ethanol (3:1), 12 h.

  • Isolated yields: ~60–75% .

This compound’s reactivity is strategically leveraged in medicinal chemistry and materials science, with ongoing research focusing on optimizing reaction conditions for high-purity derivatives .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 3-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline and its derivatives. For instance:

  • Study Findings : A series of derivatives were synthesized and evaluated against various microbial strains. The results indicated significant antifungal activity with minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL for certain analogs compared to fluconazole (MIC = 2 µg/mL) .
CompoundMIC (µg/mL)Comparison
6f (R = 3-Cl)1Fluconazole: 2
6g (R = 4-Cl)2Fluconazole: 2
6h (R = 3,4-diCl)0.5Fluconazole: 2

These findings suggest that the triazolo-thiadiazole structure enhances the antimicrobial potency of the compound.

Anti-inflammatory Properties

The compound exhibits anti-inflammatory activities that have been explored in various studies. The presence of the thiadiazole ring is believed to contribute significantly to these effects.

  • Mechanism of Action : The anti-inflammatory effects are hypothesized to arise from the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Urease Inhibition

Urease inhibitors are critical in treating conditions such as urinary tract infections and certain types of kidney stones.

  • Inhibition Studies : A recent study demonstrated that derivatives of this compound showed potent urease inhibitory activities with IC50 values ranging from 0.87±0.090.87\pm 0.09 to 8.32±1.21μM8.32\pm 1.21\,\mu M, significantly outperforming thiourea as a positive control (IC50 = 22.54±2.34μM22.54\pm 2.34\,\mu M) .
CompoundIC50 (µM)Comparison
Most Potent Derivative (6a)0.870.87Thiourea: 22.5422.54

The kinetic evaluations indicated a competitive type of inhibition for the most active derivative.

Case Study 1: Synthesis and Evaluation of Triazolo-Thiadiazole Derivatives

A comprehensive study synthesized a new series of triazolo-thiadiazole derivatives and evaluated their biological activities. The study emphasized the design and synthesis process along with detailed assessments of their antimicrobial and urease inhibitory properties .

Case Study 2: Molecular Dynamics Simulations

Molecular dynamics simulations were conducted on the most potent derivative to understand its binding interactions within the urease active site. The results indicated successful occupation of the active site in a closed state during simulations . This insight is crucial for optimizing future derivatives for enhanced efficacy.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Pyridyl (e.g., 2a–2s ) and chlorophenyl (A-110 ) substituents enhance vasodilatory and synthetic yields, respectively .
  • Lipophilic Groups : α-Naphthylmethylene (4b, 4d ) and coumarin (5 ) improve antimicrobial activity by increasing membrane permeability .
  • Aniline Group : In Compound A , the aniline moiety may enhance solubility and target binding but requires further pharmacological validation.

Physicochemical Properties

Property Compound A Pyridyl Analog Benzodioxol Derivative
Density (g/cm³) Not reported 1.62 (predicted) 1.6 (predicted)
pKa Not reported 14.32 (predicted) Not reported
Molecular Weight (g/mol) 231.28 318.36 357.43
Crystal Structure Not reported Planar triazolothiadiazole core Not reported

The planar triazolo-thiadiazole core (observed in analogs) facilitates π-stacking interactions in biological systems .

Biological Activity

The compound 3-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a member of the triazolo-thiadiazole family, which has garnered attention due to its diverse biological activities. This article delves into the compound's biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure that includes a triazole ring fused with a thiadiazole moiety. The synthesis typically involves the reaction of 4-amino-3-methyl-4H-1,2,4-triazole-5-thiol with various aryl halides in the presence of bases such as potassium carbonate. This process yields a range of derivatives that can be screened for biological activity.

Antimicrobial Properties

Research has shown that derivatives of triazolo-thiadiazoles exhibit significant antimicrobial properties. A study evaluated a series of synthesized compounds against urease-positive microorganisms and found promising results in inhibiting urease activity, which is crucial for the survival of certain pathogens. The most potent derivatives demonstrated IC50 values indicating effective inhibition compared to traditional antibacterial agents .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively documented. For instance, compounds containing the 1,3,4-thiadiazole nucleus have shown activity against various cancer cell lines including HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer). These studies reported IC50 values ranging from 0.74 to 10.0 µg/mL for different derivatives . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

Triazolo-thiadiazole derivatives have also been noted for their anti-inflammatory properties. They inhibit key inflammatory mediators and pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Case Studies

  • Urease Inhibition Study : A recent study synthesized several triazolo-thiadiazole derivatives and evaluated their ability to inhibit urease from Jack bean. The most effective compounds showed IC50 values significantly lower than those of existing urease inhibitors, suggesting their potential as therapeutic agents in treating infections caused by urease-producing bacteria .
  • Anticancer Evaluation : In another investigation focusing on anticancer activity, a series of thiadiazole derivatives were tested against human cancer cell lines. Notably, some compounds exhibited over 80% inhibition at concentrations as low as 10 µM in specific cell lines like HL60 (human leukemia) and L1210 (mouse leukemia) .

Summary of Biological Activities

Activity TypeTarget/PathwayNotable Findings
AntimicrobialUrease-positive microorganismsSignificant IC50 values indicating potent inhibition
AnticancerVarious cancer cell linesIC50 values between 0.74–10 µg/mL
Anti-inflammatoryInflammatory mediatorsEffective in reducing inflammation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline and its derivatives?

  • Methodology :

  • Stepwise synthesis : React 4-amino-5-(substituted-phenyl)pyrazole-3-carboxylates with hydrazine hydrate to form triazole-thiol intermediates. Subsequent cyclization with phosphorus oxychloride (POCl₃) under reflux (4–16 h) yields the triazolo-thiadiazole core .
  • Key reagents : POCl₃ (for carbonyl activation), sodium hydride (for deprotonation), and ethanol-DMF mixtures (for recrystallization) .
  • Purification : Column chromatography (silica gel, n-hexane/ethyl acetate) and HPLC (≥95% purity validation) .

Q. How are structural and purity characteristics validated for this compound?

  • Analytical techniques :

  • 1H NMR/IR spectroscopy : Confirm functional groups (e.g., NH₂, C=S) and regiochemistry .
  • X-ray crystallography : Resolve planar triazolo-thiadiazole geometry and intermolecular interactions (e.g., C–H⋯π, S⋯N contacts) .
  • Elemental analysis : Quantify C, H, N, S content (e.g., <0.3% deviation from theoretical values) .

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

  • In vitro assays :

  • Antimicrobial activity : Disk diffusion/MIC tests against Staphylococcus aureus and Candida albicans .
  • Antioxidant evaluation : DPPH radical scavenging assays (IC₅₀ values reported) .
    • Model enzymes : 14α-demethylase lanosterol (PDB:3LD6) for antifungal docking studies .

Advanced Research Questions

Q. How do substituents at the 3- and 6-positions influence structure-activity relationships (SAR)?

  • SAR insights :

  • 3-Position modifications : Electron-withdrawing groups (e.g., fluorine) enhance antimicrobial potency by improving target binding (e.g., 14α-demethylase) .
  • 6-Position diversity : Adamantylmethyl groups increase lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted derivatives .
    • Computational tools : Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) predict binding affinities and tautomeric stability .

Q. What mechanistic studies elucidate its interaction with biological targets?

  • Enzyme inhibition :

  • Lanosterol 14α-demethylase : Triazolo-thiadiazoles competitively inhibit heme iron coordination, disrupting ergosterol biosynthesis .
  • Sortase A (SrtA) : IC₅₀ values <10 µM suggest interference with bacterial virulence via covalent interactions .
    • Kinetic assays : Surface plasmon resonance (SPR) quantifies binding kinetics (kₐₙₜ/Kₘ ratios) .

Q. How do crystallographic studies resolve contradictions in reported bioactivity data?

  • Case study :

  • Crystal packing effects : Weak C–H⋯π interactions in the solid state may reduce solubility, explaining discrepancies between in vitro and in vivo antifungal activity .
  • Tautomerism : X-ray structures confirm thione-thiol tautomeric equilibria, which affect electronic properties and reactivity .

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